E9Qis63wum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ASN90 is a specific and orally active inhibitor of the enzyme O-GlcNAcase (O-GlcNAc hydrolase)ASN90 has shown potential in the treatment of neurodegenerative diseases, such as tauopathies and α-synucleinopathies, by stabilizing proteins in a non-pathogenic form .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ASN90 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is chemically distinct from carbohydrate-type substrate mimetic O-GlcNAcase inhibitors .
Industrial Production Methods: Industrial production methods for ASN90 are also proprietary. Typically, such methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and formulated for oral administration .
化学反応の分析
Types of Reactions: ASN90 primarily undergoes reactions related to its inhibitory activity on O-GlcNAcase. It is a potent, substrate-competitive, and reversible inhibitor .
Common Reagents and Conditions: The common reagents and conditions used in the synthesis and reactions of ASN90 are not publicly disclosed. it is known that the compound binds to the O-GlcNAcase enzyme in the brain and elevates the O-GlcNAcylation of brain proteins .
Major Products Formed: The major products formed from the reactions involving ASN90 are the glycosylated forms of proteins such as tau and α-synuclein. These glycosylated proteins are stabilized in a soluble, non-pathogenic form .
科学的研究の応用
ASN90 has several scientific research applications, particularly in the fields of neurodegenerative diseases. It has been shown to prevent the development of tau tangles, improve motor behavior, and prolong survival in preclinical models of tauopathies and Parkinson’s disease . The compound is also being explored for its potential in treating progressive supranuclear palsy, a rare neurological condition .
作用機序
ASN90 exerts its effects by inhibiting the enzyme O-GlcNAcase, which removes O-linked N-acetylglucosamine from proteins. By inhibiting this enzyme, ASN90 increases the glycosylation of proteins such as tau and α-synuclein, stabilizing them in a non-pathogenic form. This prevents the formation of toxic protein aggregates and slows the progression of neurodegenerative diseases .
類似化合物との比較
ASN90 is chemically distinct from other O-GlcNAcase inhibitors such as thiamet G and MK-8719 . While these compounds also inhibit O-GlcNAcase, ASN90 has shown a unique ability to robustly elevate the O-GlcNAcylation of brain proteins and improve motor behavior in preclinical models . Other similar compounds include:
- Thiamet G
- MK-8719
- ASN51 (another O-GlcNAcase inhibitor developed by Asceneuron)
ASN90 stands out due to its potent inhibitory activity and its potential for treating multiple neurodegenerative diseases.
特性
分子式 |
C17H21N5O3S |
---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-[5-[4-[(1S)-1-(1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H21N5O3S/c1-11(13-3-4-14-15(9-13)25-10-24-14)21-5-7-22(8-6-21)17-20-19-16(26-17)18-12(2)23/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,19,23)/t11-/m0/s1 |
InChIキー |
PLUUAFJXXNCXSD-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C |
正規SMILES |
CC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=NN=C(S4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。